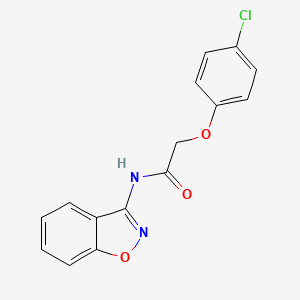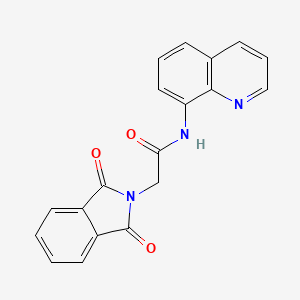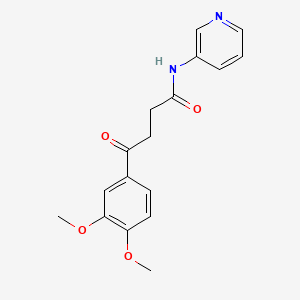![molecular formula C17H23FN2O5S B5830681 ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as FMPGP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPGP is a glycine transporter-1 (GlyT1) inhibitor, which means it can increase the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological and pathological processes, including schizophrenia, pain, and addiction.
Mecanismo De Acción
Ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate acts as a GlyT1 inhibitor, which means it can block the reuptake of glycine into presynaptic neurons and astrocytes, leading to an increase in extracellular glycine levels. This increase in glycine levels can enhance the activity of NMDA receptors by binding to the glycine-binding site on the receptor. NMDA receptors are ionotropic glutamate receptors that are involved in long-term potentiation (LTP) and long-term depression (LTD), which are key mechanisms of synaptic plasticity. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate can enhance LTP and reduce LTD, leading to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects in animal models and human studies. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate can increase the levels of glycine in the brain and enhance the activity of NMDA receptors, leading to an improvement in cognitive function, memory, and learning. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate can also reduce the symptoms of schizophrenia, depression, and anxiety by modulating the activity of NMDA receptors and other neurotransmitter systems. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to have a favorable safety profile and tolerability in human studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its selective and potent inhibition of GlyT1, its ability to increase the levels of glycine in the brain, and its favorable safety profile and tolerability. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate can be used in various animal models and human studies to investigate the role of glycine and NMDA receptors in neurological and psychiatric disorders. However, ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate also has some limitations, including its relatively short half-life and the need for multiple dosing to maintain therapeutic levels. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate also has limited oral bioavailability, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research and development of ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate. One direction is to investigate the potential therapeutic applications of ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate in other neurological and psychiatric disorders, such as addiction, Alzheimer's disease, and traumatic brain injury. Another direction is to optimize the synthesis and formulation of ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate to improve its pharmacokinetic properties and clinical efficacy. Additionally, the combination of ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Finally, the elucidation of the molecular mechanisms underlying the effects of ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate on NMDA receptors and other neurotransmitter systems may provide insights into the pathophysiology of neurological and psychiatric disorders and facilitate the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate involves several steps. First, N-(3-fluorophenyl)-N-(methylsulfonyl)glycine is reacted with ethyl chloroformate to form ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
Ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and pain. ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is a selective and potent GlyT1 inhibitor, which can increase the levels of glycine in the brain and enhance the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in several important physiological processes, including learning, memory, and synaptic plasticity. Dysregulation of NMDA receptors has been implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Therefore, ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has the potential to modulate NMDA receptor function and improve the symptoms of these disorders.
Propiedades
IUPAC Name |
ethyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-3-25-17(22)13-7-9-19(10-8-13)16(21)12-20(26(2,23)24)15-6-4-5-14(18)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWFPUFKZEIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

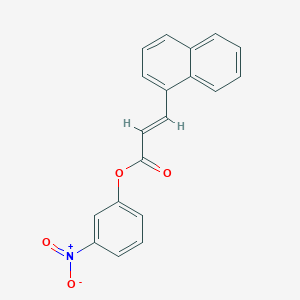
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
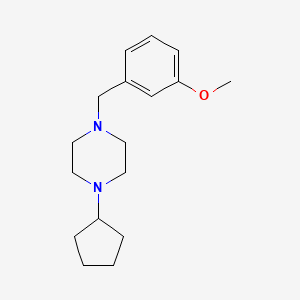
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)


